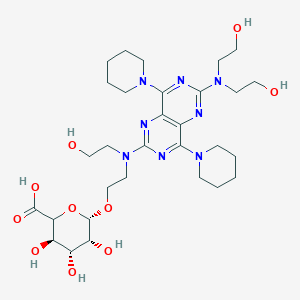

Dipyridamole Mono-O-beta-D-glucuronide

Übersicht

Beschreibung

Dipyridamole Mono-O-beta-D-glucuronide is a derivative of Dipyridamole, a well-known phosphodiesterase and breast cancer resistance protein inhibitor. This compound is an O-glucuronide, which means it is a glucuronic acid conjugate of Dipyridamole. It is primarily used in scientific research to study its effects on various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dipyridamole Mono-O-beta-D-glucuronide typically involves the glucuronidation of Dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

Dipyridamole Mono-O-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, Dipyridamole.

Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different glucuronide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Dipyridamole Mono-O-beta-D-glucuronide plays a role in cardiovascular therapies, particularly as an antiplatelet agent. It is utilized in combination with other medications to enhance therapeutic efficacy in preventing thromboembolic events.

- Case Study : A randomized clinical trial demonstrated that the combination of dipyridamole with aspirin significantly reduced the incidence of major cardiovascular events in patients undergoing coronary artery bypass grafting (CABG) .

Drug Transport Modulation

Research indicates that dipyridamole can inhibit nucleoside transporters, affecting the pharmacokinetics of various drugs. This property is particularly relevant in cancer therapy where modulating drug absorption can enhance therapeutic outcomes.

- Study Findings : In vitro studies have shown that dipyridamole increases the accumulation of zidovudine in cells by inhibiting drug transporters, suggesting potential applications in enhancing the efficacy of antiviral therapies .

Antiviral Therapy Enhancement

Due to its ability to modulate drug transport mechanisms, this compound may be beneficial in enhancing the effectiveness of antiviral drugs, particularly those used in HIV treatment.

- Example Application : The use of dipyridamole as an adjunct therapy has been explored to improve the bioavailability and efficacy of nucleoside analogs .

Comparative Data Table

Wirkmechanismus

Dipyridamole Mono-O-beta-D-glucuronide exerts its effects by inhibiting phosphodiesterase and breast cancer resistance protein. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn inhibits platelet aggregation and promotes vasodilation. The compound also affects the metabolism of adenosine, enhancing its antiaggregating action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dipyridamole: The parent compound, known for its vasodilatory and antiaggregating properties.

Adenosine: A nucleoside that plays a key role in energy transfer and signal transduction.

Theophylline: Another phosphodiesterase inhibitor with bronchodilatory effects

Uniqueness

Dipyridamole Mono-O-beta-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying drug metabolism and detoxification processes .

Biologische Aktivität

Dipyridamole Mono-O-beta-D-glucuronide is a significant metabolite of dipyridamole, a compound widely recognized for its pharmacological properties, particularly as a phosphodiesterase inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Overview of Dipyridamole and Its Metabolite

Dipyridamole is primarily used to prevent thromboembolism and has been shown to enhance tissue perfusion and inhibit platelet aggregation. The mono-glucuronide form, this compound, arises from the glucuronidation process, which typically enhances the solubility and bioavailability of drugs.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Phosphodiesterase : Like its parent compound, it inhibits phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This elevation contributes to vasodilation and anti-aggregating effects on platelets.

- Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in inflammation and cellular growth, potentially offering therapeutic benefits in conditions like cardiovascular diseases and diabetes.

Cardiovascular Effects

Research indicates that this compound retains many cardiovascular benefits associated with dipyridamole. It has been studied for its potential in managing conditions such as:

- Angina Pectoris : The compound's ability to improve myocardial perfusion makes it a candidate for treating angina by enhancing blood flow during ischemic episodes .

- Thromboembolic Disorders : Its anti-platelet aggregation properties are beneficial in preventing thrombus formation post-surgery or during high-risk cardiovascular events .

Case Studies

- Myocardial Perfusion Improvement : A study involving patients with sarcoidosis demonstrated that administration of dipyridamole improved thallium-201 myocardial scan defects, suggesting enhanced myocardial perfusion due to the compound's vasodilatory effects .

- Impact on Glucuronidation Pathways : Research has shown that while dipyridamole does not significantly affect the glucuronidation of other compounds like naringenin when administered alone, it can influence drug metabolism when combined with other inhibitors .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Dipyridamole | Phosphodiesterase V inhibitor | Parent compound with extensive clinical use |

| This compound | Inhibits phosphodiesterase; enhances solubility | Improved pharmacokinetics due to glucuronidation |

| Dipyridamole Di-O-beta-D-glucuronide | Similar to mono-glucuronide but with enhanced effects | Dual glucuronide moieties for increased stability |

Eigenschaften

IUPAC Name |

(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINLJWRYFLLHGA-LGVHZZHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675872 | |

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63912-02-7 | |

| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.